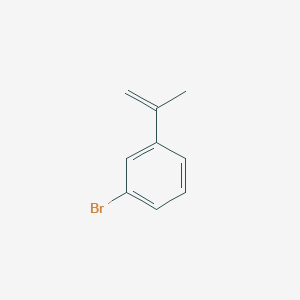
1-Bromo-3-(1-propen-2-yl)benzene
Vue d'ensemble
Description
1-Bromo-3-(1-propen-2-yl)benzene is a compound that is structurally related to various brominated benzene derivatives. While the specific compound is not directly studied in the provided papers, these papers discuss similar brominated aromatic compounds, which can provide insights into the chemical behavior and properties that might be expected for 1-Bromo-3-(1-propen-2-yl)benzene.
Synthesis Analysis
The synthesis of brominated benzene derivatives often involves the introduction of bromine to a pre-existing aromatic compound. For instance, the synthesis of 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene involves the use of rotational isomers and heating to achieve the desired bromination . Similarly, the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene is detailed with characterization techniques such as NMR and IR spectroscopy, which are standard for confirming the structure of brominated aromatic compounds .
Molecular Structure Analysis
The molecular structure of brominated benzenes can be complex due to the presence of rotational isomers, as indicated by NMR spectroscopy . Additionally, density functional theory (DFT) calculations can be used to predict the optimized structure of such compounds, which is crucial for understanding their reactivity and physical properties .
Chemical Reactions Analysis
Brominated benzene derivatives are versatile starting materials for further chemical reactions. For example, 1-bromo-3,5-bis(trifluoromethyl)benzene can be used to generate organometallic intermediates for various synthetic applications . The reactivity of these compounds can be significantly influenced by the presence of electron-withdrawing or electron-donating substituents, which affect the electron density of the aromatic ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzene derivatives are influenced by their molecular structure. For instance, the presence of bulky substituents can hinder close packing in the solid state and affect melting and boiling points . The electronic properties, such as fluorescence, can also be tuned by modifying the substituents on the benzene ring, as demonstrated by the synthesis and fluorescence properties of 1-bromo-4-(2,2-diphenylvinyl)benzene .
Applications De Recherche Scientifique
Crystal Structure and Supramolecular Features
1-Bromo-3-(1-propen-2-yl)benzene, among other derivatives, has been studied for its crystal structures and supramolecular features. The 1-bromo and 1-iodo derivatives of 3,5-bis(1,3-oxazolin-2-yl)benzene, including compounds similar to 1-Bromo-3-(1-propen-2-yl)benzene, show interesting supramolecular features like (non-classical) hydrogen bonding, parallel-displaced π–π interactions, and close N⋯I contacts (Stein, Hoffmann, & Fröba, 2015).
Kinetic Studies in Gas Phase Elimination
This compound has been used in the study of gas-phase elimination kinetics. Research on (2-bromoethyl)benzene and 1-bromo-3-phenylpropane, which is structurally similar to 1-Bromo-3-(1-propen-2-yl)benzene, has provided insights into the homogeneous, unimolecular elimination process and the mechanisms of these reactions (Chuchani & Martín, 1990).
Synthesis of Ethynylferrocene Compounds
The synthesis of ethynylferrocene compounds using derivatives like 1,3-dibromo-5-(ferrocenylethynyl)benzene and 1-bromo-3,5-bis(ferrocenylethynyl)benzene, which are structurally related to 1-Bromo-3-(1-propen-2-yl)benzene, has been a subject of interest. These compounds have been studied for their electrochemical properties, including chemically reversible oxidations (Fink et al., 1997).
Applications in Diels-Alder Reactions
The application of similar compounds in Diels-Alder reactions has been explored, particularly in the synthesis of ortho-CF2Br-Substituted Biaryls. This research demonstrates the versatility of 1-Bromo-3-(1-propen-2-yl)benzene derivatives in organic synthesis and reaction mechanisms (Muzalevskiy et al., 2009).
Safety And Hazards
The safety data sheet for a similar compound, bromobenzene, indicates that it is a flammable liquid and vapor. It can cause skin irritation and is toxic to aquatic life with long-lasting effects . It is advised to handle this compound with appropriate personal protective equipment and to avoid release to the environment .
Propriétés
IUPAC Name |
1-bromo-3-prop-1-en-2-ylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br/c1-7(2)8-4-3-5-9(10)6-8/h3-6H,1H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFSXGLQLQHDCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(1-propen-2-yl)benzene | |
CAS RN |
25108-58-1 | |
| Record name | 1-bromo-3-(prop-1-en-2-yl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



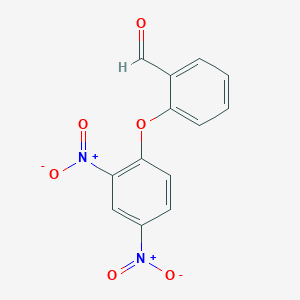


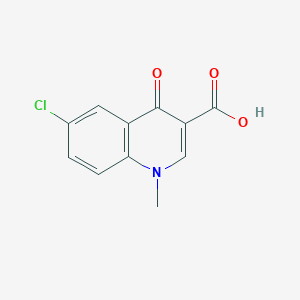
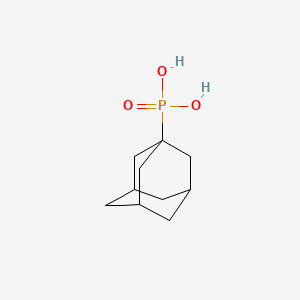
![N-[(1-Phenyl-1h-pyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B3034834.png)
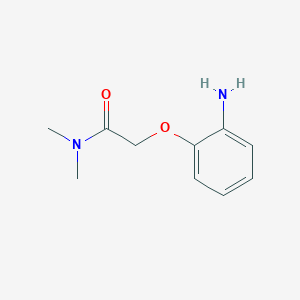

![4-[(3,5-dichloroanilino)methylene]-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3034838.png)
![3,4-dimethyl-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B3034839.png)
![5-[1-(4-chlorophenoxy)ethyl]-N-ethyl-1H-pyrazole-1-carboxamide](/img/structure/B3034841.png)
![1-{5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazol-1-yl}-1-ethanone](/img/structure/B3034843.png)